2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(naphthalen-1-yl)-2-oxoacetamide
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Overview
Description
2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(naphthalen-1-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C26H25N3O3 and its molecular weight is 427.504. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(naphthalen-1-yl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(naphthalen-1-yl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photocyclization in Crystals
- A study explored the crystal structures of similar compounds to understand the lack of Yang photocyclization in their crystals. The research found that factors like the long distance between atoms and interactions between the naphthalene rings may prevent photocyclization (Bąkowicz & Turowska-Tyrk, 2009).
Biological and Pharmacological Activity
- Certain derivatives of the compound have been predicted and confirmed to exhibit anxiolytic activity. This study involved both computer predictions and experimental validation using animal models (Lutsenko, Bobyrev, & Devyatkina, 2013).
- Another research found that modifications in the compound's structure could lead to high binding affinity with leukotriene B4 receptors, suggesting potential applications in treating inflammatory conditions (Chan et al., 1996).
Stereoisomer Separation
- Studies have been conducted on the separation of stereoisomeric mixtures of related compounds, which is crucial for enhancing the pharmacological efficacy of drugs (Olbrycht et al., 2016).
Cannabinoid Receptor Ligands
- A series of indol-3-yl-oxoacetamides, related to the query compound, were synthesized and evaluated as potential ligands for cannabinoid receptors, showing promising results in preliminary biological evaluation (Moldovan et al., 2017).
Mechanism of Action
Mode of Action
Based on its structural similarity to other indole and naphthalene derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Pharmacokinetics
Given its molecular weight and structure, it may have reasonable bioavailability, but this would need to be confirmed experimentally .
properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-naphthalen-1-yl-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-3-28(4-2)24(30)17-29-16-21(20-13-7-8-15-23(20)29)25(31)26(32)27-22-14-9-11-18-10-5-6-12-19(18)22/h5-16H,3-4,17H2,1-2H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQIEHMUZSBGQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(naphthalen-1-yl)-2-oxoacetamide |
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